molecular formula C21H25N5OS2 B2614618 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE CAS No. 1185074-02-5

2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2614618
CAS No.: 1185074-02-5
M. Wt: 427.59
InChI Key: QFOLZPRBQXKXDU-UHFFFAOYSA-N
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Description

The compound 2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted at position 2 with a piperidin-1-yl group, contributing to the molecule’s basicity and conformational flexibility. A sulfanyl (-S-) linker bridges the thiazolo-pyrimidine moiety to an acetamide group, which is further substituted with a 2,4,6-trimethylphenyl (mesityl) aromatic ring. The molecular formula is C₃₁H₃₃N₅OS₂ (exact molecular weight unprovided in evidence), though this may vary depending on salt forms or stereochemistry .

Properties

IUPAC Name

2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS2/c1-13-9-14(2)17(15(3)10-13)24-16(27)11-28-20-18-19(22-12-23-20)25-21(29-18)26-7-5-4-6-8-26/h9-10,12H,4-8,11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOLZPRBQXKXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl or thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as protein kinases. By binding to these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Acetamide Substituent Heterocyclic Substituent Molecular Formula Key Properties
Target Compound Thiazolo[4,5-d]pyrimidine 2,4,6-Trimethylphenyl Piperidin-1-yl C₃₁H₃₃N₅OS₂ High hydrophobicity, steric bulk
N-(2,4-Dimethylphenyl) analog () Thiazolo[4,5-d]pyrimidine 2,4-Dimethylphenyl Piperidin-1-yl C₂₀H₂₃N₅OS₂ Moderate steric bulk, lower molecular weight
Pyrrolidinyl-7-oxo analog () Thiazolo[4,5-d]pyrimidine 2,4-Dimethylphenyl Pyrrolidin-1-yl, 7-oxo C₂₀H₂₃N₅O₂S₂ Increased polarity, altered H-bonding
Cyclopenta-thieno-pyrimidine analog () Thieno[2,3-d]pyrimidine 5-Methyl-3-isoxazolyl Methyl C₁₈H₁₈N₄O₂S₂ Reduced planarity, isoxazole polarity
N-(2,4,6-Trimethylphenyl)-2,2-dichloroacetamide () Simple acetamide 2,4,6-Trimethylphenyl Chloro substituents C₁₁H₁₃Cl₂NO High torsional strain, crystallinity

Research Implications

  • Solubility-Bioavailability Trade-off : The mesityl group may limit aqueous solubility, whereas dimethylphenyl or oxo-substituted analogs () prioritize solubility at the cost of hydrophobic interactions .
  • Synthetic Feasibility : The sulfanyl linker is a common motif in these analogs, suggesting scalable synthetic routes for derivatization .

Biological Activity

The compound 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic molecule featuring thiazole and piperidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure

The structure of the compound can be represented as follows:

C20H23N5OS2\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}_{S}^{2}

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolo[4,5-d]pyrimidine core is known for modulating various biological pathways. It may act on enzymes or receptors that are pivotal in cellular signaling and metabolic processes.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have been shown to possess antitumor properties. A study highlighted that aromatic substitutions on pyrimidine derivatives enhance their cytotoxicity against MCF-7 and HeLa cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The incorporation of piperidine into the structure may enhance the compound's ability to penetrate bacterial membranes or interfere with bacterial metabolic pathways.

Anti-inflammatory Effects

Another area of interest is the potential anti-inflammatory effects of this compound. Similar thiazole derivatives have been documented to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes.

Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of related compounds, derivatives with phenyl and chlorophenyl substitutions demonstrated enhanced activity against cancer cell lines . The findings suggest that the structural characteristics of the compound significantly influence its biological efficacy.

CompoundCell LineCytotoxicity
K5MCF-7High
K5HeLaHighest

This table summarizes the cytotoxic evaluations conducted on various derivatives similar to our compound of interest.

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